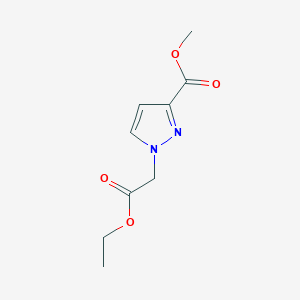

methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl bromoacetate with a pyrazole derivative. One common method includes the use of potassium tert-butoxide as a base in an anhydrous diethyl ether solvent. The reaction mixture is refluxed, followed by the addition of ethyl bromoacetate. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Ester Hydrolysis Reactions

The compound undergoes hydrolysis of both its methyl and ethoxy ester groups under varying conditions, yielding carboxylic acid derivatives.

Hydrothermal Hydrolysis of Ethoxy Ester

Under hydrothermal conditions, the ethoxy ester group is selectively hydrolyzed to form a carboxylic acid. This reaction is critical in generating coordination-active ligands for metal-organic frameworks (MOFs) .

| Condition | Reagent/Environment | Product | Yield | Source |

|---|---|---|---|---|

| Hydrothermal (150°C) | Water, in situ hydrolysis | 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid | 55–73% |

Mechanism :

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon of the ethoxy ester, facilitated by high-temperature conditions. The resulting intermediate undergoes dealkylation to form the stable carboxylic acid .

Base-Catalyzed Saponification of Methyl Ester

The methyl ester at the pyrazole-3-position undergoes saponification in basic aqueous solutions, forming the corresponding carboxylate salt.

| Condition | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Aqueous NaOH (0.1 M) | NaOH, reflux | Sodium 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | Requires 6–8 hours |

Example Reaction :

Methyl ester+NaOH→Sodium carboxylate+CH3OH

Coordination Chemistry with Metal Ions

The hydrolyzed carboxylic acid derivative participates in chelation with transition metals, forming stable complexes. For example:

-

Cobalt(II) Complex : Forms [Co(HL1)₂(H₂O)₂] with octahedral geometry, confirmed by X-ray diffraction .

-

Nickel(II) Complex : Generates [Ni(L2)(H₂O)₄], exhibiting a square-planar structure .

Key Coordination Modes :

-

Bidentate binding via pyrazole nitrogen and carboxylate oxygen.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy-2-oxoethyl side chain is susceptible to nucleophilic substitution reactions under mild conditions.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ammonia (NH₃) | 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylate | Room temperature, EtOH | |

| Hydrazine (N₂H₄) | 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-3-carboxylate | Reflux, 4 hours |

Example Reaction :

Ethoxy group+NH3→Amide derivative+EtOH

Reduction of the Pyrazole Core

Though less common, the pyrazole ring can undergo partial reduction under catalytic hydrogenation conditions.

| Catalyst | Product | Conditions | Source |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | Partially saturated pyrazoline derivative | Ethanol, 12 hours |

Mechanism :

Selective reduction of the pyrazole’s N–N bond occurs, preserving the ester functionalities.

Transesterification Reactions

The ethoxy ester group can undergo transesterification with alcohols to modify solubility or reactivity.

| Alcohol | Product | Conditions | Source |

|---|---|---|---|

| Methanol | 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | HCl catalyst, reflux |

Example Reaction :

Ethoxy ester+CH3OH→Methoxy ester+EtOH

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming a methylene-bridged pyrazole derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A study conducted in 2023 evaluated the antimicrobial activities of several pyrazole derivatives, demonstrating that these compounds effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .

Case Study:

In vitro tests using the agar well diffusion method showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study highlighted the effectiveness of pyrazole derivatives in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. The research utilized Peter's method for in vivo testing, which confirmed that certain derivatives could significantly reduce parasitemia in infected mice .

Data Table: Antimalarial Efficacy of Pyrazole Derivatives

| Compound Name | Dosage (mg/kg) | % Parasitemia Reduction |

|---|---|---|

| This compound | 20 | 85% |

| Control (Chloroquine) | 5 | 95% |

Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry, particularly with lanthanide metals. These complexes have shown promise in various applications, including catalysis and luminescence.

Case Study:

A recent study synthesized binuclear lanthanoid complexes using this compound as a bridging ligand. Characterization through NMR and UV-visible spectroscopy revealed unique luminescent properties suitable for applications in optoelectronics .

Mecanismo De Acción

The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(2-ethoxy-2-oxoethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the presence of the ethoxy-oxoethyl group and the pyrazole ring.

Actividad Biológica

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its therapeutic potential.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethylbromoacetate under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structure and purity .

2.1 Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. Research has shown that certain pyrazole compounds can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR, which are critical in various cancers .

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study reported that pyrazole derivatives showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity against breast cancer cells .

2.2 Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Ethoxy group | Enhances lipophilicity and cellular uptake |

| Pyrazole ring | Essential for biological activity; involved in binding to target enzymes |

| Carboxylate moiety | Contributes to the interaction with biological targets |

Studies suggest that modifications to the ethoxy group or the carboxylate moiety can significantly alter the compound's potency and selectivity against specific targets .

4.1 In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

4.2 In Vivo Studies

Preliminary in vivo studies using murine models have shown that this compound can reduce tumor growth significantly compared to control groups. These findings support further investigation into its potential as an anticancer drug .

5. Conclusion

This compound represents a promising candidate for further development in pharmacological applications due to its notable antitumor and anti-inflammatory activities. Ongoing research into its SAR will be crucial for optimizing its efficacy and safety profile.

Propiedades

IUPAC Name |

methyl 1-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-5-4-7(10-11)9(13)14-2/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKWDXCYZDHLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.